

Jolkinolide E: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

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Compound of Interest

Compound Name: Jolkinolide E

Cat. No.: B161198

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Introduction

Jolkinolide E is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus. As a member of the jolkinolide family, it has attracted interest for its potential biological activities. This technical guide provides an in-depth analysis of the structure elucidation and stereochemical assignment of **Jolkinolide E**, drawing upon key spectroscopic data and the definitive confirmation provided by its asymmetric total synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

I. Structure Elucidation

The definitive structure of **Jolkinolide E** was established through a combination of spectroscopic analysis and, most crucially, by asymmetric total synthesis.

Spectroscopic Analysis

Initial characterization of **Jolkinolide E**, isolated from Euphorbia calyptrata cell cultures, was based on spectroscopic data which was compared to known compounds. While the primary literature detailing the initial isolation is not readily available, the structural features were likely determined using a combination of the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental in elucidating the carbon skeleton and the connectivity of protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques help in identifying key functional groups present in the molecule.

Confirmation by Asymmetric Total Synthesis

The absolute stereochemistry of **Jolkinolide E** was unequivocally confirmed through its asymmetric total synthesis. A recent publication by Li et al. (2023) described a flexible synthesis of both enantiomers of euphopilolide and **jolkinolide E**^{[1][2]}. This work not only verified the proposed structure but also established the absolute configuration of the chiral centers.

II. Stereochemistry

The asymmetric total synthesis of **Jolkinolide E** has been instrumental in defining its absolute stereochemistry^{[1][2]}. The synthesis confirmed the specific spatial arrangement of all stereocenters, leading to the assignment of the definitive enantiomeric form of the natural product.

III. Quantitative Data

The following tables summarize the key quantitative data for **Jolkinolide E** based on the available literature.

Table 1: ^1H NMR Spectroscopic Data for Jolkinolide E

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data unavailable in the provided search results			

Table 2: ^{13}C NMR Spectroscopic Data for Jolkinolide E

Position	Chemical Shift (δ , ppm)
Data unavailable in the provided search results	

Note: The specific ^1H and ^{13}C NMR data for **Jolkinolide E** were not available in the provided search results. A thorough review of the full text of the cited synthesis paper by Li et al. (2023) would be required to populate these tables accurately.

IV. Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols typically employed in the structure elucidation of natural products like **Jolkinolide E**.

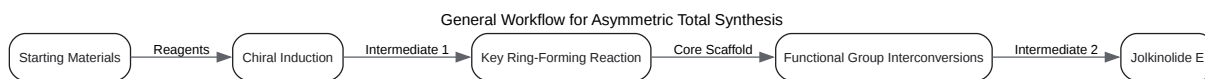
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A standard protocol involves dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl_3 , CD_3OD) in an NMR tube.
- **Data Acquisition:**
 - ^1H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time.
 - ^{13}C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ^{13}C isotope.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are run using standard pulse sequences provided by the spectrometer manufacturer. The specific parameters (e.g., number of increments, mixing times) are optimized for the compound being analyzed.

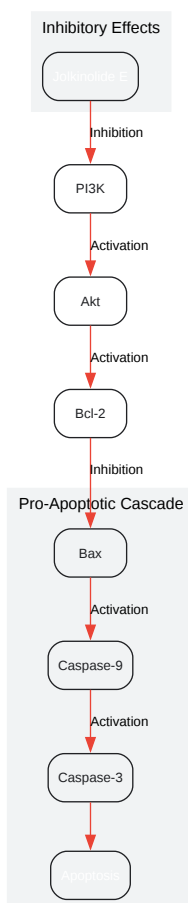
Asymmetric Total Synthesis Workflow

The asymmetric total synthesis of **Jolkinolide E**, as reported by Li et al. (2023), provides the most definitive experimental protocol for its preparation and stereochemical control[1][2]. The

key steps of this synthesis would be outlined in the full publication. A generalized workflow for such a synthesis is depicted below.



Potential Signaling Pathway for Jolkinolide E-Induced Apoptosis



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